molecular formula C19H15NO5 B2708159 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 847182-88-1

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2708159
CAS No.: 847182-88-1
M. Wt: 337.331
InChI Key: FSSISQQLLXWUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetically derived coumarin derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C19H15NO5 and a molecular weight of 337.3 g/mol , this compound serves as a versatile chemical building block. The core structure of this compound is the 4H-chromen-4-one (coumarin) scaffold, which is known for its wide range of biological activities. Specifically, substitutions at the C-3 and C-4 positions of the coumarin nucleus, as seen in this molecule, have been extensively researched for their role in enhancing antibacterial properties . The 3,4-dimethoxyphenyl moiety at the C-3 position and the acetonitrile-linked ether at the C-7 position are strategic modifications that contribute to its potential bioactivity and make it a valuable intermediate for the synthesis of novel therapeutic agents aimed at combating multidrug-resistant bacterial pathogens . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies to develop new antibacterial candidates .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSISQQLLXWUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which is then functionalized with the 3,4-dimethoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction TypeReagents/SolventsTemperature (K)Time
Mannich ReactionFormaldehyde, dimethylamine, ethanol3282 hours
Alkylation/Smilesα-Bromoacetamide, Cs₂CO₃, DMSO298–32812–36 hours
PurificationTLC (DMSO solvent)308 (rotovap)Post-reaction

Note : Reaction times and temperatures vary based on substituent complexity .

Mechanistic Insights

The synthesis involves sequential formation of the chromenone skeleton and functional group introduction:

  • Core Formation : A Mannich reaction generates the chromen-4-one structure .

  • Functionalization : Alkylation with α-bromoacetamide derivatives introduces the acetonitrile group, facilitated by bases like Cs₂CO₃ .

  • Substitution : The 3,4-dimethoxyphenyl group is added via substitution, requiring activated phenolic rings or coupling partners.

Chemical Reactivity

The compound exhibits reactivity typical of chromenones and nitriles:

  • Hydrolysis : The acetonitrile group can hydrolyze to form carboxylic acids under acidic or basic conditions.

  • Esterification : The resulting carboxylic acid may undergo esterification with alcohols in the presence of acid catalysts .

  • Demethylation : Methoxy groups can be cleaved to phenolic hydroxyls using strong acids (e.g., HBr), enabling further substitution .

  • Coupling Reactions : The chromenone core may participate in alkylations or acylations, though specific data for this compound is limited .

Spectroscopic Characterization

Key analytical data from related compounds (adapted for context):

ParameterValue (Example)Source
¹H NMR δ 4.56–4.92 ppm (methine)
¹³C NMR δ 160–170 ppm (carbonyl)
HRMS (EI) [M+] calcd ≈ 342.35 g/mol

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its synthesis typically involves multi-step organic reactions such as decarboxylation and aldoxime formation, which have been optimized for industrial production to improve yield and reduce costs .

Key Reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters oxidation states to modify reactivity.
  • Substitution: Facilitates replacement of functional groups .

Biology

Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure allows it to interact with biological molecules effectively, making it valuable for studying biochemical pathways and drug development .

Biological Activities:

  • Antibacterial effects against various pathogens.
  • Antifungal properties that inhibit fungal growth.
  • Potential anticancer activity through mechanisms involving apoptosis and cell cycle regulation.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Its unique arrangement of functional groups may confer distinct pharmacological properties that are not found in other derivatives. Ongoing studies aim to elucidate its mechanism of action and efficacy in clinical applications .

Case Studies

Recent studies have highlighted the synthesis and application of this compound in pharmaceutical development:

  • Synthesis Optimization : A study focused on optimizing the synthesis process for higher yields using phase-transfer catalysts, demonstrating significant improvements in industrial scalability .
  • Biological Testing : Another research project evaluated the antibacterial properties of the compound against resistant strains of bacteria, revealing promising results that support further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methoxy Substitution: The target compound's 3,4-dimethoxyphenyl group distinguishes it from analogs with single methoxy (e.g., 3-methoxyphenoxy in ) or non-methoxy substituents (e.g., phenyl in ). Dimethoxy groups enhance electron density, improving antioxidant capacity and binding to enzymes like tyrosinase or ACE, as observed in curcumin analogs .
  • Acetonitrile vs. Carboxylic Acid : Replacing the acetonitrile group (-OCH₂CN) with a carboxylic acid (-OCH₂COOH, as in BF24977 ) increases solubility but may reduce cell permeability due to ionization at physiological pH.
  • The trifluoromethyl analog further increases lipophilicity, which may improve blood-brain barrier penetration.

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile , a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a chromenone core with a methoxy-substituted phenyl group, which is known for contributing to various biological activities. The molecular formula is C27H25NOC_{27}H_{25}NO, indicating the presence of both aromatic and aliphatic components that may influence its interactions with biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress markers, which are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, primarily through mitochondrial pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in oxidative stress and inflammation, such as NADPH oxidase and COX-2.
  • Signal Transduction Modulation : The compound affects signaling pathways like NF-kB, which plays a crucial role in inflammation and cancer progression.
  • Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells, thus reducing tumor growth .

Case Study 1: Anticancer Activity

In vitro studies evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed an IC50 value indicating significant cytotoxicity at concentrations lower than those required for normal cell lines, suggesting selective toxicity towards cancer cells.

Case Study 2: Anti-inflammatory Effects

A study assessed the anti-inflammatory potential using a model of induced inflammation in vitro. The compound significantly reduced levels of inflammatory markers compared to control groups, highlighting its therapeutic potential for conditions like arthritis or chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?

Methodological Answer: The synthesis of this chromenone-acetonitrile derivative typically involves:

  • Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with resorcinol derivatives to form the chromenone core .
  • Step 2: Alkylation of the 7-hydroxy group on the chromenone with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetonitrile moiety .
  • Key Intermediates:
    • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (monitor via TLC, Rf ~0.5 in ethyl acetate/hexane 1:1).
    • 7-Chloroacetyl intermediate (validate purity via HPLC with UV detection at 254 nm) .
  • Optimization Tip: Use anhydrous conditions to avoid hydrolysis of the nitrile group .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the nitrile and chromenone moieties .
  • Handling Precautions:
    • Use fume hoods and nitrile gloves due to potential toxicity (classified as [劇]III in Japanese regulations) .
    • Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the acetonitrile group .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (2–12) and UV light to identify degradation products .

Q. What analytical techniques are most effective for confirming purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 280 nm (chromenone absorption) .
    • GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .
  • Structural Confirmation:
    • NMR: Key signals include δ 4.8 ppm (CH₂ of acetonitrile) and δ 6.8–7.5 ppm (aromatic protons) .
    • FT-IR: Confirm nitrile group presence via sharp absorption at ~2240 cm⁻¹ .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Contradiction Analysis Framework:

    Variable Example Confounders Mitigation Strategy
    Cell Line VariabilityCYP450 expression differencesUse isogenic cell lines .
    Solubility IssuesDMSO-induced cytotoxicityOptimize vehicle (e.g., PEG-400) .
    Metabolite InterferenceNitrile → amide conversionConduct LC-MS/MS metabolite profiling .
  • Case Study: Inconsistent IC₅₀ values in cancer models may arise from differential metabolic activation; validate using stable isotope-labeled analogs .

Q. What experimental designs optimize pharmacokinetic (PK) property assessment?

Methodological Answer:

  • In Vivo PK Study Design:
    • Randomized Block Design: Split animals into cohorts for plasma (n=6) and tissue distribution (n=6) analysis .
    • Sampling: Collect plasma at 0.5, 2, 6, 12, 24 h post-dose; stabilize with 0.1% trifluoroacetic acid in acetonitrile .
  • Data Modeling: Use non-compartmental analysis (NCA) for AUC and compartmental models for tissue penetration kinetics .

Q. What strategies elucidate the molecular mechanism of action?

Methodological Answer:

  • Target Identification:
    • Chemical Proteomics: Use a biotinylated analog for pull-down assays followed by LC-MS/MS .
    • DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins after compound treatment .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected pathways (e.g., NF-κB or oxidative stress) .

Q. How does the acetonitrile group influence reactivity in nucleophilic additions?

Methodological Answer:

  • Electronic Effects: The nitrile’s strong electron-withdrawing nature activates the adjacent oxygen for nucleophilic attack.
  • Experimental Validation:
    • Compare reaction rates with/without the nitrile group using Hammett plots (σₚ = +0.66 for CN) .
    • DFT calculations to map charge distribution on the chromenone ring .

Q. What critical factors govern stability under environmental conditions?

Methodological Answer:

  • Study Design:

    Condition Test Parameters Analytical Endpoint
    PhotolysisUV light (254 nm, 48 h)HPLC quantification of degradation .
    HydrolysispH 3, 7, 10 buffers (37°C, 72 h)NMR detection of amide/byproducts .
    Thermal Stability40°C, 75% RH (4 weeks)Mass loss via TGA .
  • Key Finding: The compound is most stable at pH 7; acidic conditions promote nitrile hydrolysis to carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.